3-(Benzyloxy)-4-chlorobenzonitrile
Description
3-(Benzyloxy)-4-chlorobenzonitrile (CAS: 853953-30-7) is a substituted benzonitrile derivative with the molecular formula C₁₄H₁₀ClNO and a molar mass of 243.69 g/mol . The compound features a benzyloxy group (-OCH₂C₆H₅) at position 3 and a chlorine atom at position 4 on the benzene ring, alongside a nitrile (-CN) functional group. The benzyloxy group contributes steric bulk and moderate electron-donating effects via the ether oxygen, while the chlorine atom introduces electron-withdrawing characteristics.
Properties
IUPAC Name |
4-chloro-3-phenylmethoxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c15-13-7-6-12(9-16)8-14(13)17-10-11-4-2-1-3-5-11/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOXBBVSAIRPMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-(Benzyloxy)-4-chlorobenzonitrile with five analogs derived from the provided evidence:
Key Observations:
- Electronic Effects: The nitro group in 3-Methoxy-4-nitrobenzonitrile strongly withdraws electrons, reducing aromatic ring reactivity compared to the benzyloxy or methoxy substituents . The amino group in 3-Amino-4-chlorobenzonitrile donates electrons, enhancing ring activation for electrophilic substitution reactions compared to the target compound .
- Steric and Solubility Profiles :
- Positional Isomerism: Swapping substituent positions (e.g., 4-Benzyloxy-3-chloro-benzonitrile vs.
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